molecular formula C22H22N4O3S2 B2704660 ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate CAS No. 847402-35-1

ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate

Cat. No.: B2704660
CAS No.: 847402-35-1
M. Wt: 454.56
InChI Key: KCKODUAXFLDJOP-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at position 3 with a thioether-linked butanoate ester and at position 5 with a 2-oxobenzo[d]thiazole moiety. The phenyl group at position 4 enhances steric bulk and aromatic interactions.

Properties

IUPAC Name

ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-3-17(20(27)29-4-2)30-21-24-23-19(26(21)15-10-6-5-7-11-15)14-25-16-12-8-9-13-18(16)31-22(25)28/h5-13,17H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKODUAXFLDJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NN=C(N1C2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: This step involves the reaction of the triazole intermediate with 2-mercaptobenzothiazole, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Esterification: The final step is the esterification of the resulting compound with ethyl butanoate, typically using an acid catalyst such as sulfuric acid or a base like sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the triazole ring, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole or ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that derivatives of triazole-thiones, including those similar to ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate, exhibit promising anticancer properties. For instance, compounds containing the triazole moiety have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain synthesized triazole derivatives had an IC50 value of 4.363 μM against HCT116 colon cancer cells, indicating strong anticancer activity compared to standard treatments like doxorubicin .

Antimicrobial Properties:
Compounds containing the oxobenzo[d]thiazole structure have been evaluated for their antimicrobial activities. These compounds often exhibit potent antifungal and antibacterial effects. In vitro studies have shown that they can outperform traditional antibiotics in certain cases . The thiazole and triazole derivatives are particularly noted for their effectiveness against resistant bacterial strains .

Anti-inflammatory Effects:
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that similar thiazole derivatives can significantly reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity:
The incorporation of triazole and thiazole compounds into agricultural practices has shown efficacy as fungicides and herbicides. Research highlights that these compounds can inhibit fungal pathogens responsible for crop diseases. Their application results in enhanced crop yield and health due to their ability to target specific biochemical pathways in pests without affecting beneficial organisms .

Materials Science

Polymer Chemistry:
this compound can be utilized in the synthesis of advanced polymer materials. Its unique chemical structure allows it to serve as a monomer or additive in creating polymers with enhanced thermal stability and mechanical properties. Research into these applications is ongoing, focusing on developing materials suitable for high-performance applications such as aerospace and automotive industries .

Summary of Findings

The applications of this compound span several fields:

Field Application Findings
Medicinal ChemistryAnticancer agentsHigh potency against cancer cell lines; IC50 values indicating effectiveness compared to standards .
Antimicrobial agentsEffective against resistant bacterial strains; superior antifungal activity compared to controls .
Anti-inflammatory drugsSignificant reduction in inflammation markers observed in studies .
AgriculturePesticidesEffective fungicides enhancing crop yield; targeting specific biochemical pathways in pests .
Materials SciencePolymer additivesEnhances thermal stability and mechanical properties; potential applications in high-performance materials .

Mechanism of Action

The mechanism of action of ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazole and benzo[d]thiazole moieties can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the triazole ring, thioether linkages, and terminal functional groups. Below is a comparative analysis:

Compound Name / ID Substituents (R1, R2, R3) Melting Point (°C) Yield (%) Key Characterization Methods References
Target Compound R1: 2-oxobenzo[d]thiazole; R2: phenyl; R3: ethyl butanoate N/A N/A Likely NMR, MS, elemental analysis -
N-cyclopropyl-2-((5-((2-oxobenzo[d]thiazol-3-yl)methyl)-4-(3-phenylpropyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (8) R1: 2-oxobenzo[d]thiazole; R2: 3-phenylpropyl; R3: cyclopropyl acetamide N/A 71 UPLC-MS, $^{1}$H NMR
3-(Butylthio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5a) R1: 4-chlorophenoxy; R2: phenyl; R3: butylthio 140–141 87 $^{1}$H NMR, ESI-MS
3-((4-Chlorobenzyl)thio)-5-((4-chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole (5c) R1: 4-chlorophenoxy; R2: phenyl; R3: 4-chlorobenzylthio 108–109 77 $^{1}$H NMR, ESI-MS
Tryfuzol® (piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) R1: furan-2-yl; R2: phenyl; R3: piperidine acetate N/A N/A Not specified

Key Observations:

  • Substituent Effects on Melting Points: Bulky or polar groups (e.g., 4-chlorophenoxy in 5a) increase melting points compared to alkylthio or flexible chains (e.g., butylthio in 5a). The target compound’s ethyl butanoate group may lower its melting point relative to chlorinated analogs .
  • Synthetic Efficiency: Yields for analogs range from 68% to 88%, with S-alkylation reactions under microwave or conventional heating showing comparable efficiency .

Biological Activity

Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)butanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising an ethyl butanoate moiety linked to a triazole and thiazole ring system. The synthesis typically involves multi-step reactions that can be optimized for yield and purity. For instance, the initial formation of the oxobenzo[d]thiazol core is followed by cyclization to incorporate the triazole ring .

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that related compounds inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory potential through in vitro assays targeting cyclooxygenase enzymes (COX). In a recent study, it exhibited significant inhibition of COX-1 and COX-2 with IC50 values of 314 µg/mL and 130 µg/mL, respectively. Additionally, in vivo models demonstrated a reduction in edema in carrageenan-induced inflammation models at various dosages (10 mg/kg to 30 mg/kg), with the highest reduction observed at 30 mg/kg .

3. Anticancer Activity
Thiazole derivatives are increasingly recognized for their anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in various cancer lines. For instance, studies reported IC50 values as low as 20 µM against specific cancer cell lines .

Case Studies

Study Objective Findings Reference
Study AAntimicrobial efficacyMIC values between 10 - 50 µg/mL against bacterial strains
Study BAnti-inflammatory effectsInhibition of COX enzymes; significant edema reduction in vivo
Study CAnticancer activityIC50 values of 20 µM against cancer cell lines

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites on enzymes such as COX and acetylcholinesterase (AChE), leading to reduced enzyme activity and subsequent therapeutic effects.
  • Cellular Uptake : Its lipophilic nature facilitates cellular penetration, enhancing its bioavailability and efficacy against target cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that derivatives may influence oxidative stress pathways, contributing to their anticancer effects .

Q & A

Q. How can the compound’s stability under varying storage conditions be systematically assessed?

  • Methodology :
  • Accelerated stability studies : Store samples at 4°C, -20°C, and room temperature for 1–12 months, monitoring degradation via HPLC and IR .
  • Light sensitivity tests : Expose to UV (254 nm) and visible light to assess photodegradation pathways .

Tables for Key Data

Property Method Typical Results Reference
Melting PointDSC139–141°C (decomposition observed)
Solubility in EthanolGravimetric analysis25–30 mg/mL (amorphous form)
Thione C=S StretchingIR Spectroscopy1215 cm⁻¹ (sharp peak)
Tautomeric EquilibriumVT-NMR in DMSO-d₆Thione:thiol ratio = 3:1 at 25°C

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